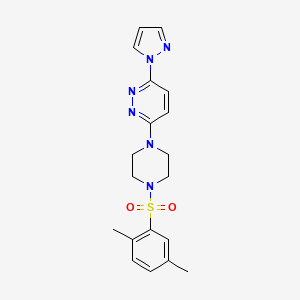

3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-15-4-5-16(2)17(14-15)28(26,27)24-12-10-23(11-13-24)18-6-7-19(22-21-18)25-9-3-8-20-25/h3-9,14H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUFSFTWUCPMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

Attachment of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

Sulfonylation: The final step involves the sulfonylation of the piperazinyl group with 2,5-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol or sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazolyl and pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine exhibit significant antitumor properties. Studies have shown that pyrazole derivatives can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For example, certain pyrazole-based compounds have been reported to induce apoptosis in various cancer cell lines by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Compounds containing the pyrazole moiety are known for their antimicrobial activity. Preliminary studies suggest that 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can inhibit the growth of several bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research shows that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and interleukin-6 in vitro, suggesting a possible application in treating inflammatory diseases .

Case Study 1: Antitumor Effects in Cell Lines

In a study published in Molecules, researchers evaluated the antitumor effects of various pyrazole derivatives, including those structurally related to 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine). The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF7) with IC50 values indicating potent activity at micromolar concentrations .

Case Study 2: Antimicrobial Activity Assessment

A comparative study assessed the antimicrobial efficacy of several sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that derivatives similar to 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine exhibited promising activity, particularly against gram-positive bacteria .

Mechanism of Action

The mechanism of action of 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can form strong interactions with protein targets, while the pyrazolyl and pyridazine rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (Compound from )

- Structural Difference : The sulfonyl group is substituted with 2,4-difluorophenyl instead of 2,5-dimethylphenyl.

- Impact : Fluorine substituents enhance electronegativity and metabolic stability compared to methyl groups. The 2,4-difluoro configuration may improve binding to hydrophobic pockets in target enzymes (e.g., dihydroorotate dehydrogenase, DHODH) due to increased polarity .

- Synthesis : Similar to the target compound, but starting with 2,4-difluorobenzenesulfonyl chloride during piperazine functionalization.

Phenoxy-Substituted Piperazine Analogs

3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (Compound 10b from )

- Structural Difference: The piperazine is replaced with a phenoxy group, and the pyridazine core includes a cyclopropyl substituent.

- The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation .

- Synthesis : Uses 3-chloro-6-cyclopropylpyridazine as a starting material, with reaction conditions optimized at 180°C in acetonitrile for 6 hours .

Chlorophenyl-Substituted Piperazine Analogs

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (Compound from )

- Structural Difference: A chlorophenoxypropyl chain replaces the sulfonyl group, and a chlorine atom is present on the pyridazine ring.

- Impact: The chlorophenoxypropyl chain introduces flexibility and lipophilicity, which may enhance membrane permeability. The chlorine atom on pyridazine could modulate electronic properties, affecting binding to targets like bacterial enzymes .

Methylene-Linked Piperazine Analogs

3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine (Compound from )

- Structural Difference : A methylene group (-CH2-) links the piperazine to the 2,5-dimethylphenyl group instead of a sulfonyl (-SO2-) group.

Comparative Data Table

Key Research Findings and Implications

- Sulfonyl vs. Phenoxy Groups: Sulfonyl-containing compounds (e.g., target and ) likely exhibit stronger enzyme inhibition due to electron-withdrawing effects, whereas phenoxy analogs () may prioritize solubility and oral absorption .

- Fluorine vs. Methyl Substituents : Fluorine in ’s compound enhances target binding and metabolic stability compared to the target’s methyl groups, which could be advantageous in drug design .

- Synthetic Flexibility : The piperazine-pyridazine scaffold allows diverse functionalization, enabling rapid exploration of structure-activity relationships (SAR) through modular synthesis .

Biological Activity

The compound 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has gained attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 398.5 g/mol . Its structure features a pyridazine core substituted with a piperazine ring and a sulfonyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₆O₂S |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 1013818-07-9 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those related to our compound. Pyrazoles have been shown to inhibit various kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression. For instance, a study demonstrated that specific pyrazole derivatives exhibited significant cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) when tested alone and in combination with doxorubicin .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that similar pyrazole derivatives possess notable antifungal and antibacterial properties. A study on synthesized pyrazole carboxamides showed promising antifungal activity against several pathogens, suggesting that modifications to the pyrazole ring could enhance such effects .

Anti-inflammatory Effects

Compounds containing piperazine rings have been associated with anti-inflammatory properties. The presence of the sulfonyl group may enhance this activity by modulating inflammatory pathways. Research on related compounds has shown that they can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation .

The precise mechanism of action for 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or inflammatory responses.

- Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors or other cellular targets, influencing various physiological pathways.

- Signal Transduction Pathways : By inhibiting key signaling pathways, such as those mediated by growth factors, the compound could exert antitumor effects.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

- Study 1 : A series of pyrazole derivatives were tested for their ability to inhibit cancer cell growth, revealing IC50 values that indicate effective inhibition at low concentrations .

- Study 2 : In vivo studies demonstrated that certain pyrazole analogs exhibited significant reductions in tumor size in animal models, supporting their potential as therapeutic agents .

- Study 3 : Research on antimicrobial activity showed that compounds similar to our focus compound had minimum inhibitory concentrations (MIC) effective against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine core via cyclization reactions using reagents like hydrazine derivatives.

- Step 2 : Introduction of the piperazine-sulfonyl group via nucleophilic substitution under basic conditions (e.g., NaH in DMF at 60–80°C).

- Step 3 : Functionalization with the pyrazole ring using coupling agents (e.g., Pd catalysts for cross-coupling).

Key parameters include temperature control (<100°C to avoid decomposition), solvent selection (polar aprotic solvents for sulfonation), and purification via column chromatography or recrystallization .

Q. How can structural characterization be systematically performed for this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities.

- HPLC with UV detection (λ = 250–300 nm) for purity assessment (>95%) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Prioritize:

- Enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations.

- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Receptor binding studies (e.g., GPCRs) with radiolabeled ligands.

Include positive controls (e.g., staurosporine for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Vary substituents : Replace the 2,5-dimethylphenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups to assess effects on potency.

- Modify the pyrazole ring : Test 3,4,5-trimethylpyrazole analogs () for enhanced lipophilicity and target engagement.

- Use computational docking (e.g., AutoDock Vina) to predict binding modes with biological targets like kinases or receptors. Validate with mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Cross-validate assays : Compare results from orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Control for assay-specific variables : Adjust pH, ionic strength, or co-solvents (e.g., DMSO ≤0.1%) to minimize artifacts.

- Leverage meta-analysis : Pool data from structurally related compounds (e.g., triazolo-pyridazine derivatives in ) to identify trends .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Predict ADMET profiles : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.

- Apply QSAR models : Corrogate substituent hydrophobicity (cLogP) with observed bioavailability.

- Simulate metabolic pathways : Identify vulnerable sites (e.g., sulfonyl groups) for stabilization via fluorination or steric hindrance .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic studies : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).

- Cryo-EM or X-ray crystallography : Resolve inhibitor-enzyme complexes at ≤2.5 Å resolution to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.